molecular formula C23H22N2O3 B1471044 Z-DL-Phg-nhbzl CAS No. 1379796-36-7

Z-DL-Phg-nhbzl

Cat. No.: B1471044
CAS No.: 1379796-36-7
M. Wt: 374.4 g/mol
InChI Key: BQXBJWIGGPBQFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of Z-DL-Phg-nhbzl can be achieved using two primary methods: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis .

  • Solid-Phase Peptide Synthesis (SPPS):

  • Solution-Phase Peptide Synthesis:

      Procedure: This method involves the stepwise addition of amino acids in solution, followed by purification steps to isolate the desired peptide.

Industrial Production Methods:

Industrial production of this compound typically employs SPPS due to its efficiency and scalability. The process involves automated synthesizers that facilitate the rapid assembly of peptide chains, followed by high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions:

Z-DL-Phg-nhbzl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the peptide structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides facilitate substitution reactions.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptides with altered functional groups.

Scientific Research Applications

Z-DL-Phg-nhbzl has multiple applications in scientific research, including:

Mechanism of Action

The mechanism of action of Z-DL-Phg-nhbzl involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to various biological responses, such as inhibition of inflammatory pathways, induction of apoptosis in cancer cells, and inhibition of viral replication.

Comparison with Similar Compounds

    Z-DL-Phg-nhbzl: Unique for its diverse pharmacological activities and synthetic versatility.

    This compound Analogues: Compounds with similar structures but different functional groups or amino acid sequences.

Comparison:

This compound stands out due to its broad spectrum of biological activities and its potential as a lead compound in drug development. Its analogues may exhibit similar properties but with variations in potency and specificity.

Properties

IUPAC Name

benzyl N-[2-(benzylamino)-2-oxo-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c26-22(24-16-18-10-4-1-5-11-18)21(20-14-8-3-9-15-20)25-23(27)28-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXBJWIGGPBQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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